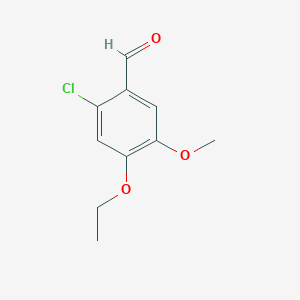

2-Chloro-4-ethoxy-5-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZACVGMUVDWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403617 | |

| Record name | 2-chloro-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443125-57-3 | |

| Record name | 2-chloro-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Ethoxy 5 Methoxybenzaldehyde and Analogues

Precursor Synthesis and Strategic Functionalization

The foundational step in synthesizing complex benzaldehydes is the preparation of a correctly substituted aromatic precursor. This process begins with simpler benzene (B151609) derivatives and introduces functional groups in a controlled manner to build the required substitution pattern.

Synthesis of Substituted Phenols and Anisoles as Starting Materials

Introduction of Halogen Functionality (Chlorination) at Specific Positions

The introduction of a chlorine atom at a specific position on the aromatic ring is typically achieved through electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity, which is heavily influenced by the electronic effects of the substituents already present on the ring. rsc.org

For electron-rich substrates like substituted anisoles and phenols, reagents such as N-chlorodialkylamines in an acidic medium like trifluoroacetic acid can provide high selectivity. rsc.org These reactions often favor chlorination at the position para (4-position) to a strong activating group. rsc.org If the para position is blocked, chlorination may occur at an available ortho position, though yields might be lower. rsc.org Another common method involves using chlorine gas (Cl₂) with a Lewis acid catalyst like ferric chloride (FeCl₃). askfilo.com

Table 1: Comparison of Selected Chlorination Reagents for Aromatic Ethers

| Reagent/System | Typical Substrate | Key Characteristics |

| N-Chlorodialkylamines / TFA | Phenols, Anisoles | High para-selectivity; efficient at room temperature. rsc.org |

| Cl₂ / FeCl₃ | Anisole and derivatives | Standard electrophilic chlorination; can produce mixtures of isomers. askfilo.com |

| Copper(II) Chloride (CuCl₂) in Ionic Liquid | Aniline Analogues | High yield and para-selectivity under mild conditions. beilstein-journals.org |

Selective Etherification (Ethoxylation and Methoxylation)

The formation of ether linkages (ethoxylation and methoxylation) is a key step in the synthesis of the target compound. This is commonly achieved by the O-alkylation of a precursor phenol (B47542). The Williamson ether synthesis is a classical and widely used method, involving the reaction of a phenoxide ion (formed by deprotonating a phenol with a base) with an alkyl halide, such as ethyl iodide or methyl iodide. numberanalytics.com

Direct alkylation of hydroxybenzaldehydes is a practical route for producing alkoxybenzaldehydes. umich.edugoogle.com For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be directly O-alkylated with various alkyl bromides or iodides to yield 2-alkoxy-5-methoxybenzaldehydes in high yields. umich.edu In cases where direct alkylation is challenging, transition-metal-catalyzed methods, such as the Ullmann condensation, provide an alternative for coupling aryl halides with alcohols. numberanalytics.com

Table 2: Overview of Etherification Strategies

| Method | Description | Typical Reagents |

| Williamson Ether Synthesis | A phenoxide nucleophile displaces a halide from an alkyl halide. numberanalytics.com | Phenol, Base (e.g., K₂CO₃, NaH), Alkyl Halide (e.g., CH₃I, CH₃CH₂Br). google.comorientjchem.org |

| Ullmann-Type Coupling | Copper-catalyzed coupling of an aryl halide with an alcohol or alkoxide. numberanalytics.com | Aryl Halide, Alcohol, Copper Catalyst, Ligand, Base. |

| Iron-Catalyzed Dehydrative Etherification | Direct coupling of alcohols where water is the only byproduct, suitable for benzylic alcohols. acs.org | Alcohol, Iron Catalyst (e.g., FeCl₃). acs.org |

Aromatic Formylation Strategies for Benzaldehyde (B42025) Core Formation

The final key step is the introduction of the formyl group (–CHO) to create the benzaldehyde core. The choice of formylation method depends heavily on the substitution pattern of the aromatic precursor, as the electronic nature of the ring dictates its reactivity toward different formylating agents.

Electrophilic Formylation Reactions (e.g., Duff Reaction Variants, Vilsmeier-Haack)

Electrophilic formylation reactions are suitable for electron-rich aromatic rings, where the formylating agent acts as an electrophile. wikipedia.org

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comorganic-chemistry.orgwikipedia.org This reagent is a relatively weak electrophile that reacts with highly activated aromatic rings, such as polysubstituted anisoles. youtube.comjk-sci.com The reaction proceeds through electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium ion to yield the aldehyde. wikipedia.orgjk-sci.com Formylation generally occurs at the less sterically hindered position, often para to an activating group. jk-sci.com

The Duff reaction is another method used for the formylation of highly activated aromatic compounds, particularly phenols. wikipedia.orgchemeurope.com This reaction uses hexamethylenetetramine (hexamine) as the formyl source in an acidic medium (e.g., acetic acid or sulfuric acid). wikipedia.orgecu.edusciencemadness.org A key characteristic of the Duff reaction is its strong preference for formylation at the ortho position relative to the hydroxyl group. wikipedia.orgecu.edu The electrophilic species is an iminium ion derived from hexamine, and the reaction mechanism involves a series of steps culminating in hydrolysis to the final aldehyde. chemeurope.com

Table 3: Comparison of Electrophilic Formylation Reactions

| Reaction | Typical Substrate | Reagents | Regioselectivity |

| Vilsmeier-Haack | Electron-rich arenes (e.g., anilines, ethers) organic-chemistry.orgwikipedia.org | DMF, POCl₃, then H₂O workup jk-sci.com | Generally para to activating groups, influenced by sterics. jk-sci.com |

| Duff Reaction | Phenols, other highly activated arenes wikipedia.orgecu.edu | Hexamethylenetetramine (Hexamine), Acid (e.g., TFA, H₂SO₄) ecu.edusciencemadness.org | Strongly ortho to the hydroxyl group. wikipedia.org |

| Rieche Formylation | Electron-rich aromatic rings commonorganicchemistry.com | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄) commonorganicchemistry.comnih.gov | Often ortho to coordinating groups like -OH or -OCH₃. nih.govnih.gov |

Metal-Mediated Formylation Approaches (e.g., Magnesium-Mediated o-Formylation)

Metal-mediated formylation provides a powerful alternative for introducing a formyl group with high regioselectivity, particularly at positions that are not accessible through standard electrophilic substitution. thieme-connect.de This strategy often relies on the generation of an organometallic intermediate, such as an aryllithium or arylmagnesium (Grignard) reagent, which then reacts with a formylating agent. thieme-connect.de

A common approach is directed ortho-metalation . In this method, a substituent on the benzene ring (a directing group), such as a methoxy (B1213986) or amide group, coordinates to an organolithium reagent (e.g., n-BuLi). This coordination directs the base to deprotonate the adjacent (ortho) position, creating a specific aryllithium species. thieme-connect.de This intermediate can then be trapped by an electrophilic formyl source, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group precisely at the ortho position after hydrolysis. commonorganicchemistry.comthieme-connect.de This method is invaluable for overcoming the inherent electronic preferences of the aromatic ring and achieving formylation at sterically hindered or electronically unfavorable sites.

Table 4: Key Steps in Metal-Mediated Ortho-Formylation

| Step | Process | Description |

| 1. Directed Metalation | Generation of Arylmetal Intermediate | An organolithium or magnesium reagent selectively removes a proton ortho to a directing group (e.g., -OCH₃). thieme-connect.de |

| 2. Electrophilic Quench | Reaction with Formyl Source | The highly nucleophilic arylmetal species attacks an electrophile like DMF. commonorganicchemistry.comthieme-connect.de |

| 3. Hydrolysis | Formation of Aldehyde | Aqueous workup hydrolyzes the intermediate to yield the final benzaldehyde. thieme-connect.de |

Optimization of Reaction Conditions and Yields

The efficient synthesis of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde hinges on the meticulous optimization of reaction conditions to maximize yields and purity. Key parameters that are typically fine-tuned include temperature, reaction time, catalyst selection and loading, solvent, and the stoichiometry of reactants.

Research into the synthesis of analogous substituted benzaldehydes provides a framework for understanding potential optimization strategies. For instance, in the synthesis of 2-ethoxy-4-nitrophenol, a related substituted phenol, various nitrating systems were compared, with ferric nitrate (B79036) being identified as an optimal catalyst for the nitrification of 2-ethoxyphenol, achieving a yield of 55.48%. researchgate.net This highlights the critical role of the catalyst in directing the reaction and influencing the final yield.

Similarly, the alkylation of hydroxyl groups, a key step in introducing the ethoxy moiety, is highly dependent on the choice of alkylating agent, base, and solvent. Studies on the preparation of 2-alkoxy-5-methoxybenzaldehydes from 2-hydroxy-5-methoxybenzaldehyde demonstrated that direct alkylation using alkyl halides in refluxing acetone (B3395972) with potassium carbonate as a base can lead to good to excellent yields. umich.edu The reaction time was found to be a crucial variable, with activated alkyl bromides reacting faster than aliphatic alkyl iodides. umich.edu

The following interactive table illustrates how different reaction parameters can be varied to optimize the yield of a target product, based on findings from related syntheses.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition (Example) |

| Catalyst | None | Lewis Acid (e.g., FeCl₃) | Phase Transfer Catalyst | Ferric Nitrate researchgate.net |

| Solvent | Acetone | Dimethylformamide (DMF) | Dichloromethane | Acetone umich.edu |

| Base | K₂CO₃ | NaH | Et₃N | K₂CO₃ umich.edu |

| Temperature | Room Temperature | 50°C | Reflux | Reflux umich.edu |

| Reactant Ratio | 1:1 | 1:1.2 | 1:1.5 | 1:1.2 (Aldehyde:Alkylating Agent) |

This table is illustrative and provides examples of parameters that would be optimized for the synthesis of this compound based on analogous reactions.

Convergent and Divergent Synthetic Routes

The construction of a polysubstituted benzaldehyde like this compound can be approached through different strategic sequences. Convergent and divergent syntheses represent two distinct and powerful approaches to building complex molecules.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This is particularly useful for exploring structure-activity relationships. Starting from a key intermediate, such as a chlorinated vanillin (B372448) derivative, a divergent approach could be employed to introduce a variety of alkoxy groups at the 4-position, with the ethoxy derivative being one of the target analogues. beilstein-journals.org

Sequential Halogenation and Alkylation Procedures

A common and logical pathway to this compound involves the sequential modification of a readily available starting material, such as vanillin (4-hydroxy-3-methoxybenzaldehyde). This linear, yet effective, approach relies on the controlled introduction of the chloro and ethoxy groups.

The chlorination of vanillin and its derivatives has been explored, with various reagents and conditions leading to substitution at different positions on the aromatic ring. uni.edu For the target molecule, chlorination at the 2-position is required. This can be achieved through electrophilic aromatic substitution, where the directing effects of the existing hydroxyl and methoxy groups influence the position of the incoming chloro substituent. For example, the treatment of a protected vanillin derivative with a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide could achieve the desired halogenation.

Following chlorination, the next key step is the alkylation of the phenolic hydroxyl group to introduce the ethoxy moiety. This is typically an O-alkylation reaction, often carried out using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate. The reaction of 2-hydroxy-5-methoxybenzaldehyde with various alkyl halides has been shown to proceed in good to excellent yields. umich.edu A similar reaction on a 2-chloro-4-hydroxy-5-methoxybenzaldehyde (B92838) intermediate would yield the final product.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to reduce environmental impact and improve safety. researchgate.net These principles can be integrated into the synthetic design for this compound in several ways.

One key area is the use of more environmentally benign solvents and catalysts. Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or biomass-derived solvents. rsc.org Similarly, the replacement of stoichiometric reagents with catalytic systems, particularly those that are recyclable and non-toxic, is a central goal. innoget.com

The development of greener oxidation methods is also highly relevant. The aldehyde functional group is often introduced via oxidation of a corresponding alcohol. Green approaches to this transformation include the use of hydrogen peroxide as a clean oxidant, which produces only water as a byproduct, or catalytic systems that utilize molecular oxygen from the air.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the ethoxy and methoxy (B1213986) groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the chloro and aldehyde groups, and the electron-donating nature of the ethoxy and methoxy groups, will cause a predictable dispersion of the proton signals.

The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons, being in different chemical environments, are expected to appear as two distinct singlets. The proton at the C6 position, flanked by the aldehyde and methoxy groups, is anticipated to be more deshielded than the proton at the C3 position, which is adjacent to the chloro and ethoxy groups.

The ethoxy group will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet, coupling with the methylene protons. The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 10.3 | Singlet | - |

| Ar-H (C6) | 7.4 | Singlet | - |

| Ar-H (C3) | 7.1 | Singlet | - |

| -OCH₂CH₃ | 4.2 | Quartet | ~7.0 |

| -OCH₃ | 3.9 | Singlet | - |

| -OCH₂CH₃ | 1.5 | Triplet | ~7.0 |

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly attached to the electron-donating ethoxy and methoxy groups (C4 and C5) will be shielded and appear at higher fields, while the carbons attached to the electron-withdrawing chloro and aldehyde groups (C2 and C1) will be deshielded and appear at lower fields. The ipso-carbon attached to the chlorine atom (C2) will also show a characteristic chemical shift.

The carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum. The methylene carbon of the ethoxy group (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃). The methoxy carbon will have a chemical shift typical for such groups.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 |

| C4 (-OEt) | 155 |

| C5 (-OMe) | 148 |

| C1 (-CHO) | 130 |

| C2 (-Cl) | 125 |

| C6 | 115 |

| C3 | 112 |

| -OCH₂CH₃ | 64 |

| -OCH₃ | 56 |

| -OCH₂CH₃ | 15 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the methylene and methyl protons of the ethoxy group. A cross-peak would be observed between the quartet at approximately δ 4.2 ppm and the triplet at δ 1.5 ppm.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons. For instance, the aromatic proton signals at δ 7.4 and 7.1 ppm would show correlations to their respective aromatic carbon signals. Similarly, the proton signals of the ethoxy and methoxy groups would correlate to their corresponding carbon signals.

The chemical shifts of the protons and carbons in this compound can be influenced by intermolecular interactions in solution. These interactions can include dipole-dipole interactions and van der Waals forces. In certain solvents, specific solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen, can lead to significant chemical shift perturbations.

For instance, in a hydrogen-bond accepting solvent, the aldehyde proton signal might shift downfield due to the formation of a hydrogen bond. The aromatic protons can also be affected by solvent-induced changes in the electronic distribution of the benzene ring. Studies on multi-substituted benzaldehyde (B42025) derivatives have shown that intermolecular contacts, such as C-H···O hydrogen bonding, can play a role in the solid-state packing and may have residual effects in solution, influencing the observed chemical shifts.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the aromatic aldehyde carbonyl group. The conjugation with the benzene ring lowers the frequency compared to a non-conjugated aldehyde.

C-H Stretch (Aldehyde): The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is often a sharp and easily identifiable peak.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The ether linkages of the ethoxy and methoxy groups will produce strong C-O stretching bands, typically in the range of 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Aldehyde C-H Stretch | 2830-2810 & 2730-2710 | Weak |

| C=O Stretch (Aldehyde) | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| Symmetric C-O-C Stretch | 1150-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. The Raman spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and the aromatic ring. While a dedicated spectrum for this exact compound is not publicly available, a detailed analysis can be inferred from closely related structures like 3-chloro-4-methoxybenzaldehyde (B1194993) and 2,4,5-trimethoxybenzaldehyde. researchgate.netresearchgate.netnih.gov

Key vibrational modes anticipated in the FT-Raman spectrum include:

Aldehyde C-H Stretch: A characteristic band for the aldehydic C-H stretch is expected in the region of 2850-2870 cm⁻¹.

Aromatic and Aliphatic C-H Stretches: Vibrations corresponding to the aromatic C-H bonds and the C-H bonds of the ethoxy and methoxy groups will appear in the 2900-3100 cm⁻¹ range. researchgate.net

Carbonyl (C=O) Stretch: A strong, prominent band representing the C=O stretching vibration of the aldehyde group is predicted to be in the 1680-1700 cm⁻¹ region. In similar molecules, this band can be influenced by Fermi resonance, potentially splitting into a doublet. nih.gov

Aromatic C=C Stretches: Multiple bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretches: Vibrations from the C-O bonds of the ethoxy and methoxy substituents are expected to produce bands in the 1020-1275 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibration typically gives rise to a strong band in the Raman spectrum, expected in the 580-730 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-Raman Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2900-3000 | Aliphatic C-H Stretch (Ethoxy/Methoxy) | Medium-Strong |

| ~2860 | Aldehyde C-H Stretch | Medium |

| ~1690 | Carbonyl C=O Stretch | Strong |

| ~1580-1600 | Aromatic C=C Ring Stretch | Strong |

| ~1450-1500 | Aromatic C=C Ring Stretch | Medium |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| ~1030 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |

| ~650 | C-Cl Stretch | Strong |

Analysis of Aromatic Ring Modes and Substituent Effects

The substitution pattern on the benzene ring significantly influences the frequencies and intensities of the aromatic ring's vibrational modes. In this compound, the presence of chloro, ethoxy, and methoxy groups, in addition to the aldehyde, breaks the symmetry of the benzene ring, leading to a more complex spectrum compared to unsubstituted benzene. marmacs.org

The electronic properties of the substituents play a crucial role. The chloro group is an electron-withdrawing group, while the ethoxy and methoxy groups are electron-donating through resonance. These opposing effects modulate the electron density within the ring, altering bond strengths and, consequently, vibrational frequencies. nih.gov For instance, the strong ring-breathing mode, typically observed near 992 cm⁻¹ in benzene, will be shifted and its intensity altered due to the mass and electronic effects of the four substituents. nih.gov The specific positions of the substituents (1,2,4,5-tetrasubstituted pattern) dictate which vibrational modes are activated and how they couple. ias.ac.in The interaction between the σ orbitals of the substituent groups and the π orbitals of the aromatic ring can enhance the Raman activities of certain low-frequency bending and torsional modes. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. nih.gov For this compound (molecular formula C₁₀H₁₁ClO₃), the EIMS spectrum would be expected to show a molecular ion peak cluster. Due to the presence of a chlorine atom, this would appear as two peaks at m/z 214 (for the ³⁵Cl isotope) and m/z 216 (for the ³⁷Cl isotope). The high-energy nature of EI often leads to a low abundance of the molecular ion, which may be weak or even absent in some cases. dtic.mil The fragmentation pattern provides a structural fingerprint of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. wikipedia.org This is particularly useful for unequivocally confirming the molecular weight of the compound. For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion cluster at m/z 215 (for C₁₀H₁₂³⁵ClO₃⁺) and m/z 217 (for C₁₀H₁₂³⁷ClO₃⁺). The minimal fragmentation ensures that the molecular ion is almost always observed, making ESI-MS a reliable method for molecular weight determination. wikipedia.org In some cases, adducts with other cations (e.g., [M+Na]⁺) or in-source reactions may be observed. nih.govnih.gov

Fragmentation Pathways and Isotopic Patterns

The fragmentation of the molecular ion in EIMS provides valuable structural information. A key diagnostic feature for this compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio. libretexts.org Consequently, any fragment ion containing the chlorine atom will appear as a pair of peaks separated by two mass units (M and M+2) with a relative intensity ratio of approximately 3:1. youtube.comyoutube.comdocbrown.info

Common fragmentation pathways for aromatic aldehydes and ethers include:

Loss of a hydrogen radical (-H): Formation of a stable [M-1]⁺ acylium ion (m/z 213/215). docbrown.info

Loss of the formyl radical (-CHO): Cleavage of the aldehyde group to give an [M-29]⁺ ion (m/z 185/187). docbrown.infolibretexts.org

Loss of an ethyl radical (-C₂H₅): Alpha-cleavage of the ethoxy group to yield an [M-29]⁺ ion (m/z 185/187).

Loss of ethene (-C₂H₄): A common rearrangement for ethoxy aromatics, leading to an [M-28]⁺ ion (m/z 186/188). bohrium.com

Loss of a methyl radical (-CH₃): Cleavage from the methoxy group, resulting in an [M-15]⁺ ion (m/z 199/201).

Loss of a chlorine radical (-Cl): Cleavage of the C-Cl bond to produce an [M-35]⁺ ion (m/z 179). This fragment will be a singlet, as it no longer contains chlorine. docbrown.info

Table 2: Predicted EIMS Fragments and Isotopic Patterns for this compound This table is interactive. You can sort and filter the data.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Identity | Isotopic Pattern |

|---|---|---|---|

| 214 / 216 | [C₁₀H₁₁ClO₃]⁺ | Molecular Ion (M⁺) | 3:1 |

| 213 / 215 | [C₁₀H₁₀ClO₃]⁺ | [M-H]⁺ | 3:1 |

| 199 / 201 | [C₉H₈ClO₃]⁺ | [M-CH₃]⁺ | 3:1 |

| 186 / 188 | [C₈H₇ClO₃]⁺ | [M-C₂H₄]⁺ | 3:1 |

| 185 / 187 | [C₉H₈ClO₂]⁺ | [M-CHO]⁺ | 3:1 |

| 179 | [C₁₀H₁₁O₃]⁺ | [M-Cl]⁺ | Singlet |

| 151 | [C₈H₇O₃]⁺ | [M-Cl-C₂H₄]⁺ | Singlet |

Ultrahigh Resolution Mass Spectrometry for Derivatized Species

For complex mixtures or to enhance volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often employed. researchgate.net Aldehydes can be derivatized, for example, by reacting with silylating agents to form more stable and volatile compounds.

Ultrahigh Resolution Mass Spectrometry (UHRMS), such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap MS, provides extremely high mass accuracy, allowing for the determination of the elemental composition of an ion. nih.gov When analyzing a derivatized species of this compound, UHRMS can distinguish between ions with the same nominal mass but different elemental formulas. nih.govchemrxiv.org This capability is crucial for confirming the identity of the derivative and its fragments, providing an unambiguous verification of the compound's elemental composition and thus validating its structure with a high degree of confidence.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique allows for the detailed mapping of electron density within a crystal, from which the positions of individual atoms can be inferred, yielding a comprehensive three-dimensional model of the molecule.

Single Crystal X-ray Diffraction for Definitive Structural Assignment

The cultivation of a suitable single crystal of this compound is the prerequisite for single-crystal XRD analysis. When subjected to a monochromatic X-ray beam, the crystal diffracts the X-rays in a unique pattern, which is dependent on the crystal's internal structure. The collection and analysis of these diffraction data enable the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom within the crystal lattice. This information provides an unequivocal structural assignment of the molecule.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.215 |

| b (Å) | 12.893 |

| c (Å) | 9.452 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 847.6 |

| Z | 4 |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The refined crystal structure from XRD data allows for a detailed analysis of the molecule's internal geometry. Bond lengths, the distances between the nuclei of two bonded atoms, and bond angles, the angles between three connected atoms, provide fundamental information about the bonding within the molecule. Torsional angles, or dihedral angles, describe the conformation of the molecule by defining the geometric relationship of four consecutive atoms. In the case of this compound, key parameters of interest would include the C-Cl, C-O, and C=O bond lengths, the angles within the benzene ring, and the torsional angles describing the orientation of the ethoxy, methoxy, and aldehyde substituents relative to the aromatic ring. These parameters reveal the extent of any steric strain and the electronic effects of the various functional groups.

A representative table of expected bond lengths and angles is provided below, based on typical values for similar substituted benzaldehydes.

| Bond/Angle | Hypothetical Value |

|---|---|

| C-Cl (Å) | 1.74 |

| C-O (methoxy, Å) | 1.36 |

| C-O (ethoxy, Å) | 1.37 |

| C=O (aldehyde, Å) | 1.21 |

| C-C (aromatic, Å) | 1.38 - 1.40 |

| O-C-C (aldehyde) | 124° |

| C-C-Cl | 119° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the electronic structure, including the presence of conjugated systems and chromophores.

For this compound, the benzaldehyde core, with its conjugated system of the aromatic ring and the carbonyl group, is the primary chromophore. The absorption of UV light excites electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy molecular orbitals (π* orbitals). The spectrum would be expected to show characteristic absorption bands corresponding to these electronic transitions. The positions and intensities of these bands are influenced by the substituents on the benzene ring. The chloro, ethoxy, and methoxy groups act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε) of the primary chromophore. These shifts can provide valuable information about the electronic effects of the substituents.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

| Transition | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, L mol-1 cm-1) |

|---|---|---|

| π → π* | 275 | 12,000 |

| n → π* | 320 | 250 |

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy. For complex organic molecules like 2-Chloro-4-ethoxy-5-methoxybenzaldehyde, methods such as Density Functional Theory (DFT) and Ab Initio calculations are commonly employed.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, offering a favorable balance between accuracy and computational cost. muni.cz Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. This approach is particularly effective for studying substituted benzaldehydes. nih.gov

A typical DFT study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. From this optimized geometry, key structural parameters can be determined. While specific experimental data for this molecule is not available in the cited literature, a DFT calculation would yield precise values for bond lengths, bond angles, and dihedral angles.

The electronic structure is also a primary output of DFT calculations. The presence of electron-donating groups (ethoxy, methoxy) and an electron-withdrawing group (chloro) on the benzene (B151609) ring significantly influences the electron distribution. mdpi.com DFT can map this distribution, providing insights into the molecule's polarity, dipole moment, and sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Data from a DFT Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and serve to demonstrate the parameters that would be calculated for this compound.

| Parameter | Description | Typical Expected Value Range |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond in the aldehyde group. | 1.20 - 1.23 Å |

| C-Cl Bond Length | The length of the bond between the benzene ring and the chlorine atom. | 1.73 - 1.76 Å |

| C-O (ethoxy) Bond Length | The length of the bond between the ring and the ethoxy oxygen. | 1.35 - 1.38 Å |

| C-O-C (methoxy) Angle | The bond angle within the methoxy (B1213986) substituent. | 117° - 120° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation.

For a molecule like this compound, ab initio calculations can provide highly accurate predictions of its structure and energy. While computationally more demanding than DFT, these methods are valuable for benchmarking results and for cases where DFT functionals may be less reliable. They can be used to calculate the total electronic energy, heats of formation, and activation energies for potential reactions. The choice of ab initio method often involves a trade-off between the desired accuracy and the computational resources available.

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is critically dependent on the "level of theory" and the "basis set" used. The level of theory refers to the specific method and approximation used (e.g., B3LYP for DFT, MP2 for ab initio). The basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing elements like chlorine, carbon, oxygen, and hydrogen, Pople-style basis sets such as 6-31G or 6-311G are commonly used. nih.gov These can be augmented with additional functions to improve accuracy:

Polarization functions (e.g., d,p): Added as 6-31G(d,p), these allow orbitals to change shape, which is crucial for describing chemical bonds accurately.

Diffuse functions (e.g., + or ++): Added as 6-31+G(d,p), these are important for describing anions or molecules with lone pairs and for accurately calculating properties like electron affinity.

The selection of a functional (like B3LYP) in DFT or the level of correlation in ab initio methods, combined with an appropriate basis set, is crucial for obtaining meaningful and reliable results for this compound. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into a molecule's electronic properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and shape of these orbitals are fundamental in determining a molecule's chemical reactivity.

HOMO: This is the outermost orbital containing electrons. It acts as an electron donor, so its energy is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

Quantum chemical calculations provide the specific energy values for the HOMO, LUMO, and other molecular orbitals. These energies are crucial for predicting electronic transitions, such as those observed in UV-visible spectroscopy.

Furthermore, the calculations reveal the spatial distribution of electron density within each molecular orbital. For this compound, the HOMO is expected to be largely localized over the electron-rich benzene ring and the oxygen atoms of the alkoxy groups. The LUMO is likely to have significant density over the carbonyl group and the aromatic ring, which are the primary sites for accepting electrons. Visualizing these orbitals helps in understanding charge transfer interactions and predicting the regioselectivity of chemical reactions.

Table 2: Key Parameters from Molecular Orbital Analysis This table describes the significance of parameters derived from a HOMO-LUMO analysis of this compound.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability; related to ionization potential. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

In-Depth Computational Analysis of this compound Remains Limited in Scientific Literature

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to explore molecular structure, vibrational modes, and electronic properties, providing insights that complement experimental data. For many substituted benzaldehydes, these methods have been used to elucidate complex structural characteristics and interactions.

However, despite the application of these techniques to a wide range of related compounds, the specific chloro-, ethoxy-, and methoxy-substituted benzaldehyde (B42025) has not been the subject of focused computational investigation in available peer-reviewed literature. Consequently, the creation of a detailed article covering the specific areas of vibrational analysis, electrostatic potential surfaces, intermolecular interactions, and predicted spectroscopic parameters for this particular molecule is not currently possible without resorting to speculation or improper extrapolation from other compounds. The scientific record awaits dedicated studies to illuminate the specific computational and theoretical profile of this compound.

Reaction Mechanisms and Reactivity Studies of 2 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene (B151609) ring of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is adorned with both activating and deactivating groups, which direct the position of incoming electrophiles. The ethoxy and methoxy (B1213986) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the chloro group is a deactivating group but is also ortho, para-directing. The aldehyde group is a strong deactivating group and a meta-director. The cumulative effect of these substituents determines the regioselectivity of electrophilic aromatic substitution reactions.

Given the substitution pattern, the most likely position for electrophilic attack is the carbon atom at position 6, which is ortho to the activating methoxy group and meta to the deactivating aldehyde group.

Direct halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃, is expected to proceed via the classical electrophilic aromatic substitution mechanism. The Lewis acid polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺). The electron-rich aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity and yields the halogenated product.

Due to the directing effects of the existing substituents, the primary product of monohalogenation is anticipated to be the 6-halo derivative.

Table 1: Predicted Regioselectivity in the Halogenation of this compound

| Reagent | Catalyst | Predicted Major Product |

| Br₂ | FeBr₃ | 2-Bromo-6-chloro-4-ethoxy-5-methoxybenzaldehyde |

| Cl₂ | AlCl₃ | 2,6-Dichloro-4-ethoxy-5-methoxybenzaldehyde |

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Sulfonation is achieved with fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile.

Similar to halogenation, the regiochemical outcome of nitration and sulfonation of this compound is directed by the existing substituents. The nitronium or sulfur trioxide electrophile will preferentially attack the most nucleophilic position on the aromatic ring, which is predicted to be position 6.

Table 2: Reagents and Expected Products for Nitration and Sulfonation

| Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | conc. HNO₃, conc. H₂SO₄ | NO₂⁺ | 2-Chloro-4-ethoxy-5-methoxy-6-nitrobenzaldehyde |

| Sulfonation | fuming H₂SO₄ (SO₃) | SO₃ | 2-Chloro-4-ethoxy-5-formyl-3-methoxybenzenesulfonic acid |

Nucleophilic Addition to the Aldehyde Carbonyl Group

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to many of its synthetic applications.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common reducing agents for aldehydes. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This addition breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol (B129727) or water) or during an acidic workup, yields the corresponding primary alcohol.

Table 3: Comparison of Hydride Reducing Agents for Aldehydes

| Reagent | Reactivity | Typical Solvents | Workup |

| NaBH₄ | Mild, selective for aldehydes and ketones | Methanol, Ethanol (B145695), Water | Aqueous |

| LiAlH₄ | Strong, reduces a wide range of functional groups | Diethyl ether, THF | Careful addition of water and acid |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. The mechanism is analogous to hydride reduction, involving the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would be expected to produce 1-(2-Chloro-4-ethoxy-5-methoxyphenyl)ethanol after workup. The reactivity of the aldehyde towards organometallic reagents is influenced by steric hindrance from the ortho-chloro substituent, which may slightly impede the approach of bulky nucleophiles.

Oxidation Reactions of the Aldehyde Functionality

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common synthetic procedure and can be achieved using a variety of oxidizing agents.

The oxidation of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will yield 2-Chloro-4-ethoxy-5-methoxybenzoic acid.

The mechanism of oxidation by potassium permanganate in neutral or alkaline solution is complex and can involve radical intermediates. In acidic solution, the reaction is believed to proceed through the formation of a permanganate ester of the aldehyde hydrate, followed by the rate-determining cleavage of the aldehydic C-H bond. acs.org Studies on the oxidation of various substituted benzaldehydes have shown that the reaction rate is sensitive to the electronic effects of the substituents on the aromatic ring. acs.org

Table 4: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral aqueous solution |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄ in acetone (B3395972) (Jones oxidation) |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

Cross-Coupling Reactions at the Aromatic Ring

The chlorine atom on the aromatic ring of this compound serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Although specific examples with this particular substrate are scarce, its participation in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination is highly plausible.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgharvard.edu This method is widely used for the formation of biaryl compounds. The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower than that of aryl bromides or iodides, often necessitating more specialized and electron-rich phosphine (B1218219) ligands on the palladium catalyst to facilitate the oxidative addition step. libretexts.org

Heck Reaction: In a hypothetical Heck reaction, this compound would be coupled with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.netwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. The reaction proceeds via oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.netlibretexts.org

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the aromatic ring of this compound and a terminal alkyne. organic-chemistry.orgwikipedia.orgbeilstein-journals.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org Similar to other cross-coupling reactions with aryl chlorides, efficient Sonogashira coupling might require specific catalyst systems to overcome the lower reactivity of the C-Cl bond. sci-hub.se

Buchwald-Hartwig Amination: This powerful reaction would allow for the synthesis of arylamines from this compound by coupling it with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine ligands and requires a base. wikipedia.orglibretexts.org The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.

The following table outlines plausible conditions for these cross-coupling reactions based on general knowledge and literature for similar aryl chlorides.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / PPh3 | Et3N | DMF |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N | THF |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd2(dba)3 / XPhos | NaOtBu | Toluene |

This table presents generalized conditions and the optimal conditions for this compound would need to be determined experimentally.

Biotransformation Pathways and Enzymatic Halogenation

The biotransformation of this compound in biological systems has not been specifically reported. However, potential metabolic pathways can be postulated based on the known microbial metabolism of substituted benzaldehydes and chlorinated aromatic compounds. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Likely biotransformation pathways could include:

Oxidation of the aldehyde group: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, a common metabolic pathway for benzaldehydes. researchgate.nethmdb.ca

O-Dealkylation: The ethoxy and methoxy groups could be subject to enzymatic O-dealkylation to form the corresponding phenol (B47542) derivatives.

Reductive dechlorination: Under anaerobic conditions, microorganisms are known to reductively dehalogenate chlorinated aromatic compounds, which could lead to the replacement of the chlorine atom with a hydrogen atom. nih.gov

Hydroxylation of the aromatic ring: Cytochrome P450 enzymes can hydroxylate aromatic rings, although the existing substitution pattern might influence the position and likelihood of such a reaction.

Enzymatic Halogenation: The term "enzymatic halogenation" typically refers to the incorporation of a halogen atom into a molecule by a halogenase enzyme. wiserpub.commdpi.com It is highly unlikely that this compound, being an already chlorinated compound, would undergo further enzymatic halogenation. Instead, enzymatic processes are more likely to be involved in its degradation or modification, as described above.

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, a qualitative analysis of its reactivity can be made by considering the electronic effects of its substituents.

The reactivity of the aromatic ring is influenced by a combination of inductive and resonance effects of the chloro, ethoxy, methoxy, and aldehyde groups:

Aldehyde group (-CHO): This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution.

The interplay of these electronic effects governs the reactivity at different positions on the aromatic ring. For instance, in cross-coupling reactions, the electron-withdrawing nature of the aldehyde group can influence the rate of oxidative addition at the C-Cl bond. wiserpub.com

The following table summarizes the expected electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -CHO | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -Cl | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -OCH2CH3 | Electron-withdrawing | Electron-donating | Activating |

| -OCH3 | Electron-withdrawing | Electron-donating | Activating |

This table provides a qualitative summary of the electronic effects of the substituents.

Derivatization and Functionalization Strategies for 2 Chloro 4 Ethoxy 5 Methoxybenzaldehyde

Condensation Reactions of the Aldehyde Group

The carbonyl group of the aldehyde is a primary site for functionalization, readily participating in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

The Aldol (B89426) condensation, particularly the Claisen-Schmidt variant, is a fundamental carbon-carbon bond-forming reaction. In this reaction, 2-Chloro-4-ethoxy-5-methoxybenzaldehyde can react with a ketone containing α-hydrogens, such as acetophenone (B1666503) or its derivatives, in the presence of a base (e.g., NaOH or KOH) or acid catalyst. jetir.orgnih.gov The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields a chalcone (B49325), which is an α,β-unsaturated ketone. nih.govscispace.com These chalcone derivatives are of significant interest as precursors for flavonoids and other biologically active heterocyclic compounds. jetir.org

The general scheme involves the reaction of this compound with various ketones to produce a diverse library of chalcones.

Table 1: Potential Chalcone Derivatives from Aldol Condensation

| Ketone Reactant | Expected Chalcone Product Name |

| Acetophenone | (E)-1-phenyl-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-en-1-one |

| 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-en-1-one |

| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-en-1-one |

| Acetone (B3395972) | (E)-4-(2-chloro-4-ethoxy-5-methoxyphenyl)but-3-en-2-one |

The Knoevenagel condensation is another key carbon-carbon bond-forming reaction where an aldehyde reacts with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org Common active methylene compounds include diethyl malonate, malononitrile, and cyanoacetic acid. wikipedia.orgsigmaaldrich.com The reaction of this compound with these reagents leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis. For instance, reaction with malonic acid under Doebner modification conditions (using pyridine (B92270) as a catalyst and solvent) would result in a substituted cinnamic acid after condensation and subsequent decarboxylation. wikipedia.org

Table 2: Potential Products from Knoevenagel Condensation

| Active Methylene Reactant | Catalyst/Conditions | Expected Product Name |

| Diethyl malonate | Piperidine, Ethanol (B145695) | Diethyl 2-((2-chloro-4-ethoxy-5-methoxyphenyl)methylene)malonate |

| Malononitrile | Piperidine, Ethanol | 2-((2-chloro-4-ethoxy-5-methoxyphenyl)methylene)malononitrile |

| Cyanoacetic acid | Piperidine, Ethanol | (E)-2-cyano-3-(2-chloro-4-ethoxy-5-methoxyphenyl)acrylic acid |

| Malonic acid | Pyridine (Doebner) | (E)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)acrylic acid |

The aldehyde functional group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). nih.gov The reaction can be catalyzed by acid or base, or proceed thermally. This compound can be reacted with a wide array of aliphatic and aromatic primary amines to generate a diverse set of Schiff bases. These compounds are important in coordination chemistry as ligands and have applications in various biological fields. nih.govmdpi.com

Table 3: Potential Schiff Bases from Condensation with Primary Amines

| Primary Amine Reactant | Expected Schiff Base Product Name |

| Aniline | (E)-N-(2-chloro-4-ethoxy-5-methoxybenzylidene)aniline |

| 4-Methylaniline | (E)-N-(2-chloro-4-ethoxy-5-methoxybenzylidene)-4-methylaniline |

| 4-Fluoroaniline | (E)-N-(2-chloro-4-ethoxy-5-methoxybenzylidene)-4-fluoroaniline |

| Benzylamine | (E)-N-(2-chloro-4-ethoxy-5-methoxybenzylidene)-1-phenylmethanamine |

Reacting this compound with thiosemicarbazide (B42300) results in the formation of the corresponding thiosemicarbazone. This condensation reaction is analogous to Schiff base formation and yields a molecule containing an imine nitrogen and a thione sulfur atom. acs.orgnih.gov Thiosemicarbazones are of great interest due to their ability to act as versatile chelating ligands for a wide range of transition metals. mdpi.comrsc.orgresearchgate.net They typically coordinate to metal centers as bidentate ligands through the sulfur atom and the hydrazinic nitrogen atom, forming stable five-membered chelate rings. nih.govrsc.org The resulting metal complexes have been extensively studied for their potential applications in catalysis and medicinal chemistry.

Table 4: Potential Metal Complexes of this compound Thiosemicarbazone

| Metal Salt Precursor | Potential Complex Structure |

| Palladium(II) chloride | [Pd(L)Cl₂] or [Pd(L)₂] |

| Copper(II) acetate | [Cu(L)(OAc)] or [Cu(L)₂] |

| Nickel(II) chloride | [Ni(L)₂Cl₂] or [Ni(L)₂] |

| Cobalt(II) chloride | [Co(L)₂Cl₂] or [Co(L)₂] |

| L represents the monoanionic, bidentate thiosemicarbazone ligand. |

Ether Cleavage and Exchange Reactions at Alkoxy Positions

The two ether linkages in this compound, the ethoxy and methoxy (B1213986) groups, are generally stable but can be cleaved under stringent conditions. wikipedia.orgpressbooks.pub Acid-catalyzed cleavage with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) is the most common method. pressbooks.publibretexts.org The reaction involves protonation of the ether oxygen, making it a good leaving group. A nucleophile, typically the halide ion from the acid, then attacks the alkyl group via an Sₙ2 mechanism for primary alkyl groups like methyl and ethyl. pressbooks.publibretexts.org

For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon of the aromatic ring is sp² hybridized and resistant to nucleophilic attack. libretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org In the case of this compound, selective cleavage of one ether group over the other is challenging and a mixture of products, including the dihydroxy derivative, is likely. The reaction would proceed as follows:

Cleavage of the Methoxy Group: Reaction with one equivalent of HBr/HI would yield 2-chloro-4-ethoxy-5-hydroxybenzaldehyde and methyl bromide/iodide.

Cleavage of the Ethoxy Group: This would produce 2-chloro-5-methoxy-4-hydroxybenzaldehyde and ethyl bromide/iodide.

Complete Cleavage: Using an excess of the acidic reagent would likely cleave both ether groups, resulting in 2-chloro-4,5-dihydroxybenzaldehyde.

Ether exchange reactions, where one alkoxy group is replaced by another, are less common and typically require specific catalysts and conditions that are beyond the scope of simple acid-catalyzed cleavage.

Substitution Reactions at the Halogen Site

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophiles. However, its reactivity can be significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions. libretexts.orglibretexts.org In this compound, the aldehyde group (-CHO) is a moderately strong electron-withdrawing group located para to the chlorine atom. This positioning activates the chlorine for nucleophilic aromatic substitution (SₙAr). libretexts.orgyoutube.com

The SₙAr mechanism involves two steps:

Addition Step: A strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is effectively stabilized by the para-aldehyde group. libretexts.orgyoutube.com

Elimination Step: The leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

A variety of strong nucleophiles can be used to displace the chloride, allowing for the introduction of different functional groups onto the aromatic ring.

Table 5: Potential Products from Nucleophilic Aromatic Substitution (SₙAr)

| Nucleophile | Reagent Example | Expected Product Name |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-Ethoxy-2-hydroxy-5-methoxybenzaldehyde |

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 4-Ethoxy-2,5-dimethoxybenzaldehyde |

| Amine | Ammonia (NH₃) | 2-Amino-4-ethoxy-5-methoxybenzaldehyde |

| Thiolate | Sodium thiomethoxide (NaSMe) | 4-Ethoxy-5-methoxy-2-(methylthio)benzaldehyde |

Chemoselective Derivatization of Hydroxyl Analogues

The precursor to this compound, 2-chloro-4-hydroxy-5-methoxybenzaldehyde (B92838), possesses two key functional groups amenable to derivatization: a phenolic hydroxyl group and an aldehyde. The selective functionalization of the hydroxyl group in the presence of the aldehyde is a critical step in the synthesis of the target compound and its derivatives. This chemoselectivity is often governed by the choice of reagents and reaction conditions.

The differential reactivity of the phenolic hydroxyl group compared to the aldehyde allows for selective O-alkylation. The hydroxyl group is nucleophilic, particularly under basic conditions which enhance its deprotonation to the more reactive phenoxide ion. In contrast, the aldehyde group is electrophilic. Therefore, reacting the hydroxyl analogue with an alkylating agent under basic conditions can selectively target the hydroxyl group.

A common strategy for such selective alkylation involves the use of an alkyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a mild base. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic alkyl halide. A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes demonstrated that bases like cesium bicarbonate (CsHCO₃) can mediate the selective alkylation of the hydroxyl group at the 4-position with high efficiency. nih.gov This selectivity is attributed to the difference in acidity between the two hydroxyl groups, with the 4-hydroxyl group being more acidic and thus more readily deprotonated. While 2-chloro-4-hydroxy-5-methoxybenzaldehyde has only one hydroxyl group, the principle of using a suitable base to facilitate selective O-alkylation in the presence of an aldehyde is directly applicable.

The reaction can be summarized as follows:

2-chloro-4-hydroxy-5-methoxybenzaldehyde + R-X (Alkyl Halide) --(Base)--> 2-chloro-4-alkoxy-5-methoxybenzaldehyde

The choice of base and solvent system is crucial to avoid side reactions, such as the Cannizzaro reaction of the aldehyde, which can occur under strongly basic conditions. Mild bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF) are often employed to achieve high yields of the desired O-alkylated product. nih.govgoogle.com

Another approach to chemoselective derivatization is reductive etherification. This method involves the coupling of the hydroxyl analogue with an alcohol. While this typically involves the reduction of the aldehyde, specific catalytic systems can be employed to favor etherification at the phenolic hydroxyl group. For instance, a well-defined cationic Ru-H complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in an aqueous solution. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to achieve chemoselective etherification.

| Reaction Type | Reagents | Conditions | Key Feature |

| O-Alkylation | Alkyl halide (e.g., C₂H₅I), Base (e.g., K₂CO₃, CsHCO₃) | Polar aprotic solvent (e.g., DMF, CH₃CN), Heat | Selective reaction at the nucleophilic hydroxyl group. |

| Williamson Ether Synthesis | Deprotonation with a strong base (e.g., NaH) followed by an alkyl halide | Anhydrous conditions | Formation of a phenoxide for enhanced nucleophilicity. |

| Reductive Etherification | Alcohol, Reducing agent/Catalyst | Specific catalytic systems | Can be tailored for selectivity towards the hydroxyl group. |

Multi-component Reactions Utilizing the Aldehyde Functionality

The aldehyde functional group of this compound serves as a versatile electrophilic component in various multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. tcichemicals.com The electron-rich nature of the benzene (B151609) ring in this compound, due to the ethoxy and methoxy substituents, can influence the reactivity of the aldehyde group in these reactions.

Biginelli Reaction:

The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) or their thio-analogues. wikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

The probable reaction of this compound in a Biginelli reaction would proceed as follows:

This compound + Ethyl Acetoacetate + Urea --(Acid Catalyst)--> Substituted Dihydropyrimidinone

The electronic properties of the substituted benzaldehyde (B42025) can affect the reaction rate and yield. Electron-donating groups, such as the ethoxy and methoxy groups present in the target compound, can activate the benzene ring but may slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. However, the reaction is generally robust and proceeds with a wide range of substituted aromatic aldehydes. beilstein-journals.org

Passerini Reaction:

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction is known for its high atom economy and convergence. organic-chemistry.org

The participation of this compound in a Passerini reaction would be:

This compound + Carboxylic Acid + Isocyanide --> α-Acyloxy Amide Derivative

The reaction is believed to proceed through a non-ionic, cyclic transition state, especially in aprotic solvents. organic-chemistry.org The reactivity of the aldehyde is a key factor, and while a broad range of aldehydes are tolerated, their electronic nature can influence the reaction kinetics. nih.gov

Ugi Reaction:

The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.gov This reaction is highly valued for its ability to rapidly generate complex, peptide-like molecules from simple starting materials. beilstein-journals.org

An Ugi reaction involving this compound would follow this general scheme:

This compound + Primary Amine + Carboxylic Acid + Isocyanide --> Bis-Amide Derivative

The initial step of the Ugi reaction is the formation of a Schiff base between the aldehyde and the amine. The electron-donating groups on the aromatic ring of this compound could potentially influence the rate of this initial condensation step. The reaction is highly versatile and has been used to create large combinatorial libraries of compounds for drug discovery. frontiersin.org

| MCR Type | Reactants | Product | Key Features |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/-thione | Acid-catalyzed, forms a six-membered heterocycle. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | High atom economy, often proceeds without a catalyst. |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | Four-component reaction, generates peptide-like structures. |

Applications of 2 Chloro 4 Ethoxy 5 Methoxybenzaldehyde in Advanced Organic Synthesis

Role as a Key Building Block for Complex Aromatic Structures

The strategic placement of substituents on the benzene (B151609) ring of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde makes it an ideal starting material for the elaboration of more complex aromatic systems. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, olefination, reduction, oxidation, and condensation reactions.

The presence of the chloro, ethoxy, and methoxy (B1213986) groups significantly influences the reactivity of the aromatic ring and the aldehyde. These groups can direct further substitutions on the ring and can be modified or cleaved to introduce additional functionality. For instance, the chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the connection of the benzaldehyde (B42025) core to other aromatic or aliphatic fragments, leading to the assembly of larger, more elaborate structures.

| Property | Description |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| Key Functional Groups | Aldehyde (-CHO), Chloro (-Cl), Ethoxy (-OCH₂CH₃), Methoxy (-OCH₃) |

Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. The aldehyde group is a key electrophilic center that can react with a wide range of nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur.

For example, condensation of this compound with amines can lead to the formation of imines, which can then undergo further cyclization reactions to yield nitrogen-containing heterocycles like quinolines, isoquinolines, and benzodiazepines. Similarly, reactions with compounds containing active methylene (B1212753) groups adjacent to a nitrile or ester, such as in the Gewald reaction, can provide access to thiophenes and other sulfur-containing heterocycles. The substituents on the aromatic ring of the benzaldehyde can be carried through these synthetic sequences, resulting in highly functionalized heterocyclic products with potential biological activity.

Utilization in Cascade and Tandem Reactions

The multifunctional nature of this compound makes it an excellent substrate for cascade or tandem reactions. These reaction sequences, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical. The aldehyde group can initiate a cascade by reacting with a suitable partner, and the other functional groups on the ring can then participate in subsequent intramolecular transformations.

While specific, documented examples of cascade reactions involving this compound are not extensively reported in readily available literature, its structure suggests potential for such applications. For instance, a reaction could be designed where an initial condensation at the aldehyde is followed by an intramolecular cyclization involving the chloro or ether functionalities, potentially triggered by a change in reaction conditions or the addition of a catalyst. The development of such cascade reactions is an active area of research in organic synthesis.

Contribution to Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific, often complex, molecule with a defined biological or material property. The utility of this compound in this context lies in its ability to serve as a key fragment or starting material for the total synthesis of natural products or pharmaceutically active compounds.